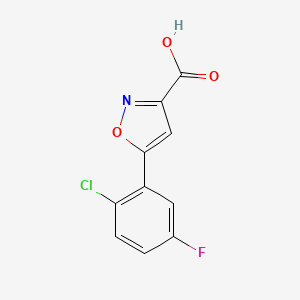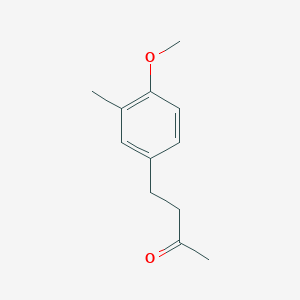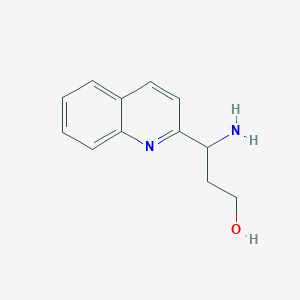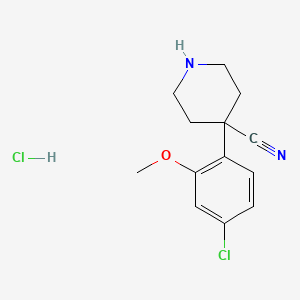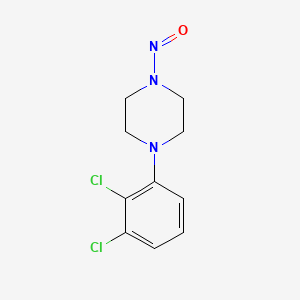
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a nitroso group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C, to facilitate the cyclization process . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps in achieving a purity of over 99.5% with a yield of approximately 59.5% . This method is cost-effective and generates minimal waste, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
科学研究应用
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several applications in scientific research:
作用机制
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter signaling pathways, which can have various physiological effects, particularly in the central nervous system.
相似化合物的比较
3-Chlorophenylpiperazine: Acts as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.
Uniqueness: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C10H11Cl2N3O |
|---|---|
分子量 |
260.12 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2 |
InChI 键 |
IBXYJRGCUQRECX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






